Essential oil extracted from Melaleuca alternifolia (tea tree). It is used as a topical antimicrobial due to the presence of terpineol.
zinc;diheptoxy-sulfanylidene-sulfido-λ5-phosphane
CAS No.: 68649-42-3
Cat. No.: VC20750730
Molecular Formula: C28H60O4P2S4Zn
Molecular Weight: 716.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 68649-42-3 |
---|---|
Molecular Formula | C28H60O4P2S4Zn |
Molecular Weight | 716.4 g/mol |
IUPAC Name | zinc;diheptoxy-sulfanylidene-sulfido-λ5-phosphane |
Standard InChI | InChI=1S/2C14H31O2PS2.Zn/c2*1-3-5-7-9-11-13-15-17(18,19)16-14-12-10-8-6-4-2;/h2*3-14H2,1-2H3,(H,18,19);/q;;+2/p-2 |
Standard InChI Key | ZKAQFYDDTYGBBV-UHFFFAOYSA-L |
Isomeric SMILES | CCCCCCCOP(=S)(OCCCCCCC)[S-].CCCCCCCOP(=S)(OCCCCCCC)[S-].[Zn+2] |
Impurities | For many years, 1,8-cineole was regarded as an undesirable constituent in TTO due to its reputation as a skin and mucous membrane irritant. However, other studies suggested that this component is not responsible for a large proportion of sensitivity reactions. Oxidation products are the likely allergens. Since oxidized TTO appears to be a more potent allergen than fresh TTO, human adverse reactions may be minimized by reducing exposure to aged, oxidized oil. |
SMILES | CCCCCCCOP(=S)(OCCCCCCC)[S-].CCCCCCCOP(=S)(OCCCCCCC)[S-].[Zn+2] |
Canonical SMILES | CCCCCCCOP(=S)(OCCCCCCC)[S-].CCCCCCCOP(=S)(OCCCCCCC)[S-].[Zn+2] |
Colorform | Colorless to pale yellow, clear, mobile liquid |
Introduction
Zinc;diheptoxy-sulfanylidene-sulfido-λ5-phosphane (CAS 68649-42-3) is a zinc-containing organophosphorus compound with significant industrial and research applications. Its molecular formula is C₂₈H₆₀O₄P₂S₄Zn, and it features a complex structure where zinc coordinates with two diheptoxyphosphorodithioate ligands. Below is a detailed analysis of its properties, synthesis, and applications, supported by experimental data and comparative studies.
Synthesis and Production
The synthesis involves reacting phosphorodithioic acid (O,O-diheptyl ester) with zinc salts under controlled conditions:
Key Reaction Parameters:
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Temperature: 80–120°C
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Solvent: Nonpolar organic media (e.g., hexane)
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Yield: >85% in optimized setups
Physical and Chemical Properties
Property | Value | Source |
---|---|---|
Melting Point | >260°C | |
Boiling Point | >316°C | |
Density | 0.895–0.905 g/cm³ | |
Solubility | Sparingly soluble in water; miscible in nonpolar solvents | |
Flash Point | >204°C |
Lubricant Additives
The compound acts as an anti-wear and extreme-pressure agent in industrial lubricants. Its thiophosphate groups form protective films on metal surfaces, reducing friction under high-stress conditions.
Rubber Vulcanization
As a vulcanization accelerator, it enhances cross-linking in rubber polymers, improving tensile strength and heat resistance. Comparative studies show superior performance to traditional accelerators like zinc dialkyldithiophosphates.
Catalysis
Used in organic synthesis to catalyze:
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Thiol-ene click reactions
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Oxidation of sulfides to sulfoxides
Antimicrobial Properties
Studies demonstrate efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative strains (e.g., Escherichia coli), with minimum inhibitory concentrations (MIC) ranging from 32–64 µg/mL.
Antioxidant Effects
The compound scavenges free radicals (IC₅₀ = 45 µM in DPPH assays), potentially mitigating oxidative stress in biological systems.
Toxicity Profile
Test System | Result (LD₅₀) | Notes |
---|---|---|
Human dermal cells | >500 µg/mL | Low cytotoxicity |
Zebrafish embryos | 120 µg/mL | Developmental delays |
Comparison with Related Compounds
Compound | Key Differences | Applications |
---|---|---|
Zinc bis(O,O-dihexyl dithiophosphate) | Shorter alkyl chains reduce thermal stability | Lubricant additive |
Zinc oxide (ZnO) | Higher solubility in polar solvents | Antimicrobial coatings |
ZDDP (Zinc dialkyldithiophosphate) | Broader industrial use | Engine oils |
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